3-Amino-7-methoxyquinoline dihydrochloride

Catalog No.
S905834
CAS No.
1216228-63-5
M.F
C10H12Cl2N2O
M. Wt
247.119
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-7-methoxyquinoline dihydrochloride

CAS Number

1216228-63-5

Product Name

3-Amino-7-methoxyquinoline dihydrochloride

IUPAC Name

7-methoxyquinolin-3-amine;dihydrochloride

Molecular Formula

C10H12Cl2N2O

Molecular Weight

247.119

InChI

InChI=1S/C10H10N2O.2ClH/c1-13-9-3-2-7-4-8(11)6-12-10(7)5-9;;/h2-6H,11H2,1H3;2*1H

InChI Key

AEJDHBQUHLDBMF-UHFFFAOYSA-N

SMILES

COC1=CC2=NC=C(C=C2C=C1)N.Cl.Cl

3-Amino-7-methoxyquinoline dihydrochloride is a chemical compound with the empirical formula C10H10N2O · 2HCl and a molecular weight of 247.12 g/mol. It is characterized by the presence of a methoxy group at the 7-position and an amino group at the 3-position of the quinoline ring system. This compound is notable for its utility in various scientific research applications, including organic synthesis and biological studies .

As mentioned earlier, the specific function and mechanism of action of 3-Amino-7-methoxyquinoline dihydrochloride are unknown at this time. However, quinoline derivatives can exhibit a variety of biological activities depending on the functional groups attached to the core structure. Some quinolines have been studied for their antimalarial, antitumor, and antibacterial properties [, ].

Potential applications:

  • Antimicrobial activity: Studies suggest 3-AM7MQ dihydrochloride exhibits antibacterial and antifungal properties. Research has explored its effectiveness against various pathogens, including Staphylococcus aureus and Candida albicans []. However, further investigation is needed to determine its efficacy and potential for clinical use.
  • Antiprotozoal activity: Some studies have investigated the potential of 3-AM7MQ dihydrochloride against parasitic infections, such as leishmaniasis []. However, more research is required to understand its mechanism of action and potential therapeutic applications.
  • Enzyme inhibition: 3-AM7MQ dihydrochloride has been shown to inhibit specific enzymes, such as kinases, which play a role in various cellular processes []. This opens doors for potential research into its applications in targeted therapies and drug discovery.

  • Oxidation: The amino group can be oxidized to yield nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: The compound can be reduced to form different amine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The methoxy group can be substituted with other functional groups, facilitated by reagents such as halogens or nucleophiles.

Major Products Formed

The specific products formed from these reactions depend on the reagents and conditions used. For instance, oxidation of the amino group can yield nitroso derivatives, while substitution reactions can introduce various functional groups at the methoxy position.

3-Amino-7-methoxyquinoline dihydrochloride exhibits significant biological activity, particularly in enzyme interactions. It has been utilized as a fluorescent probe for detecting biological molecules and studying enzyme kinetics. Its structural features, specifically the methoxy and amino groups, enhance its binding affinity to various molecular targets, impacting their activity and function .

The synthesis of 3-Amino-7-methoxyquinoline dihydrochloride typically involves:

  • Starting Material: The reaction usually begins with 7-methoxyquinoline or its derivatives.
  • Reductive Amination: A common method includes reductive amination where an amine source reacts with 7-methoxyquinoline-3-carboxaldehyde under specific conditions to introduce the amino group at the 3-position.
  • Industrial Production: For large-scale production, continuous flow reactors and advanced purification techniques such as crystallization and chromatography are employed to optimize yields and purity .

3-Amino-7-methoxyquinoline dihydrochloride finds applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in organic reactions.
  • Biology: Used in enzyme interaction studies and as a fluorescent probe for biological detection.
  • Industry: Employed in producing dyes, pigments, and specialty chemicals .

Research indicates that 3-Amino-7-methoxyquinoline dihydrochloride interacts with specific enzymes and proteins, influencing their activity. These interactions are critical for understanding its potential therapeutic applications, particularly in drug design targeting enzyme inhibition or modulation .

Several compounds share structural similarities with 3-Amino-7-methoxyquinoline dihydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
8-HydroxyquinolineHydroxyl group at position 8Known for its chelating properties
4-Amino-7-methoxyquinolineAmino group at position 4Exhibits different biological activity
6-MethoxyquinolineMethoxy group at position 6Used primarily in dye synthesis
5-NitroquinolineNitro group at position 5Exhibits distinct reactivity patterns

Uniqueness of 3-Amino-7-methoxyquinoline Dihydrochloride

The unique combination of amino and methoxy groups at specific positions on the quinoline ring makes this compound particularly versatile in both synthetic chemistry and biological applications. Its ability to act as a fluorescent probe distinguishes it from other similar compounds, enhancing its utility in research settings.

Quinoline derivatives have played a pivotal role in organic chemistry since the isolation of quinoline from coal tar in 1834. The specific compound 3-amino-7-methoxyquinoline dihydrochloride (CAS: 1216228-63-5) emerged as a structurally refined derivative during the late 20th century, driven by advances in heterocyclic chemistry and the demand for bioactive intermediates. Its development aligns with broader efforts to optimize quinoline-based scaffolds for applications in medicinal chemistry and materials science. While early studies focused on unsubstituted quinolines, the introduction of amino and methoxy groups at strategic positions enabled enhanced electronic properties and binding interactions, cementing this compound’s utility in synthetic and biological research.

Chemical Classification and Nomenclature

3-Amino-7-methoxyquinoline dihydrochloride belongs to the bicyclic heterocyclic aromatic compounds, characterized by a benzene ring fused to a pyridine ring. The systematic IUPAC name is 7-methoxyquinolin-3-amine dihydrochloride, reflecting its substitution pattern and salt form. Key structural features include:

PropertyValue
Molecular formulaC₁₀H₁₂Cl₂N₂O
Molecular weight247.12 g/mol
Substituents-NH₂ (C3), -OCH₃ (C7)
Salt formDihydrochloride

The methoxy group at position 7 enhances solubility in polar solvents, while the amino group at position 3 facilitates nucleophilic reactions and coordination with biological targets.

Research Importance in Heterocyclic Chemistry

This compound serves as a critical intermediate in synthesizing pharmacologically active molecules. Its structural versatility enables:

  • Functionalization: The amino group undergoes acylations, alkylations, and condensations to yield derivatives with tailored properties.
  • Electronic modulation: The electron-donating methoxy group stabilizes charge-transfer complexes, making it valuable in fluorescence-based studies.
  • Biological relevance: Quinoline derivatives exhibit antimicrobial, anticancer, and enzyme-inhibitory activities, with this compound serving as a precursor in drug discovery pipelines.

Recent studies highlight its role in synthesizing Golgi apparatus-targeting fluorescent probes and triple angiokinase inhibitors, underscoring its multidisciplinary applications.

Starting Materials and Reagents

The synthesis of 3-amino-7-methoxyquinoline dihydrochloride typically begins with carefully selected starting materials that provide the foundational quinoline scaffold. The primary starting materials include 7-methoxyquinoline, which serves as the core quinoline framework, and 7-methoxyquinoline-3-carboxaldehyde, which facilitates reductive amination pathways [2]. Additional precursors such as 4-fluoro-2-methoxyaniline and 7-methoxy-8-hydroxyquinoline derivatives offer alternative synthetic routes depending on the desired reaction pathway [3] [4].

Starting MaterialMolecular FormulaFunctionTypical Yield (%)
7-MethoxyquinolineC₁₀H₉NOCore quinoline scaffold85-95
7-Methoxyquinoline-3-carboxaldehydeC₁₁H₉NO₂Aldehyde precursor for reductive amination70-85
4-Fluoro-2-methoxyanilineC₇H₈FNOAniline derivative for quinoline synthesis80-90
7-Methoxy-8-hydroxyquinolineC₁₀H₉NO₂Hydroxylated quinoline precursor75-85

The reagent selection encompasses both reducing agents and nitrating systems. Sodium borohydride and lithium aluminum hydride serve as primary reducing agents for reductive amination processes, while potassium permanganate and hydrogen peroxide function as oxidizing agents [5]. Nitration reagents include nitric acid in combination with sulfuric acid, providing the necessary electrophilic nitrating species [3] [6]. Acetic anhydride facilitates acetylation protection strategies, and palladium on carbon catalysts enable selective hydrogenation reactions [4] [5].

Reaction Conditions and Mechanisms

The mechanistic pathways for synthesizing 3-amino-7-methoxyquinoline dihydrochloride involve several well-established organic transformations. The reductive amination pathway represents the most direct approach, utilizing 7-methoxyquinoline-3-carboxaldehyde as the starting material . This reaction proceeds through imine formation followed by selective reduction using sodium borohydride under mild conditions at 25-40°C [7] [8].

Reaction TypeTemperature (°C)Pressure (atm)CatalystReaction Time (h)
Reductive Amination25-401NaBH₄, LiAlH₄2-6
Nitration-Reduction0-5 (nitration), 50-80 (reduction)1HNO₃/H₂SO₄, Pd/C1-3 (nitration), 4-12 (reduction)
Direct Amination80-1201-2Lewis acids4-8
Acetylation-Nitration0-25 (acetylation), 80-100 (nitration)1Ac₂O, HNO₃0.5-2 (acetylation), 1-4 (nitration)
Hydrogenation40-6040-50Pd/C, Pt/C6-24

Alternative synthetic routes employ nitration-reduction sequences, where 7-methoxyquinoline undergoes electrophilic aromatic substitution with mixed acid systems at low temperatures (0-5°C) to introduce nitro functionality, followed by catalytic hydrogenation at elevated pressures (40-50 atmospheres) to convert the nitro group to the desired amino functionality [3] [6]. The acetylation-nitration strategy provides enhanced selectivity by protecting the amino group during subsequent transformations [4].

Purification Techniques

Laboratory-scale purification of 3-amino-7-methoxyquinoline dihydrochloride employs multiple chromatographic and crystallization methodologies to achieve high purity standards. Column chromatography on silica gel represents the primary purification technique, utilizing gradient elution systems with dichloromethane-methanol mixtures to achieve 95-98% purity with recovery yields of 80-90% [9] [10].

TechniquePurity Achieved (%)Recovery Yield (%)Scale ApplicabilityCost Efficiency
Column Chromatography95-9880-90Laboratory to pilotModerate
Crystallization98-99.570-85Laboratory to industrialHigh
Counter-current Chromatography99+85-95Laboratory to preparativeModerate
HPLC99.5+60-80Analytical to preparativeLow
Sublimation99+60-75Laboratory scaleModerate

Crystallization techniques provide superior purity levels (98-99.5%) through careful solvent selection and temperature control. Common crystallization solvents include ethanol-water mixtures, acetonitrile, and isopropanol systems [9] [11]. Counter-current chromatography offers exceptional separation capabilities for closely related isomers, achieving purities exceeding 99% with minimal solvent consumption [10]. High-performance liquid chromatography serves both analytical and preparative functions, providing precise separation but with limited throughput for large-scale applications [12].

Industrial Production Methods

Scale-up Considerations

Industrial synthesis of 3-amino-7-methoxyquinoline dihydrochloride requires careful attention to process intensification and safety considerations inherent in scaling chemical transformations. Heat management becomes critical during exothermic nitration reactions, necessitating sophisticated temperature control systems and heat exchanger networks [13] [14]. Batch reactor optimization involves precise control of addition rates, mixing efficiency, and residence time distribution to maintain reaction selectivity and minimize side product formation [13] [15].

MethodProduction Scale (kg/batch)Energy EfficiencyInvestment CostAutomation Level
Batch Reactor50-1000ModerateModerateMedium
Continuous Flow ReactorContinuous (10-100 kg/h)HighHighHigh
Microwave-Assisted1-50Very HighHighMedium
Photochemical Flow1-20 kg/hHighVery HighHigh
Electrochemical0.1-10HighHighHigh

Quality control integration throughout the production process ensures consistent product specifications through real-time monitoring of critical process parameters including temperature, pH, and reaction conversion [16] [15]. Waste stream management addresses both environmental compliance and economic optimization through solvent recovery systems and byproduct utilization strategies [17] [18].

Continuous Flow Reactors

Continuous flow technology represents a paradigm shift in quinoline derivative synthesis, offering superior heat and mass transfer characteristics compared to traditional batch processes [19] [20] [21]. Photochemical flow reactors enable precise control of light exposure and reaction temperature, facilitating quinoline synthesis through photoisomerization-cyclization cascades with residence times of 10-15 minutes [19] [20].

Light-emitting diode (LED) systems provide monochromatic irradiation with excellent energy efficiency, achieving throughputs exceeding 9.5 millimoles per hour for quinoline derivatives [19]. Temperature control advantages in flow systems eliminate hot spots and provide uniform reaction conditions, particularly beneficial for thermally sensitive quinoline intermediates [21] [22].

Telescoped synthesis approaches integrate multiple reaction steps within a single flow system, reducing intermediate isolation requirements and improving overall process efficiency [20]. Microreactor technology enables precise residence time control and enhanced mixing, particularly advantageous for rapid reactions and multi-step synthetic sequences [19] [23].

Quality Control Parameters

Industrial quality control for 3-amino-7-methoxyquinoline dihydrochloride encompasses multiple analytical techniques to ensure product consistency and regulatory compliance. High-performance liquid chromatography serves as the primary analytical method for purity determination, utilizing reversed-phase columns with gradient elution systems to achieve baseline separation of related impurities [12] [16].

Mass spectrometry confirmation provides molecular weight verification and structural elucidation of potential impurities, employing both electrospray ionization and atmospheric pressure chemical ionization techniques [10]. Nuclear magnetic resonance spectroscopy offers comprehensive structural verification through both proton and carbon-13 analyses, confirming substitution patterns and detecting trace impurities [10] [16].

X-ray crystallography analysis determines crystal form characteristics, crucial for pharmaceutical applications where polymorphic forms affect bioavailability and stability [24]. Thermal analysis techniques including differential scanning calorimetry and thermogravimetric analysis provide additional characterization data for process optimization and stability assessment [16].

Green Chemistry Approaches

Sustainable Synthesis Strategies

The implementation of green chemistry principles in 3-amino-7-methoxyquinoline dihydrochloride synthesis addresses environmental concerns while maintaining synthetic efficiency. Solvent-free reactions eliminate volatile organic compound emissions and reduce waste generation, employing solid-state grinding techniques and neat reaction conditions [17] [25] [18].

Green ParameterTraditional MethodsGreen MethodsImprovement Factor
Atom Economy45-65%75-90%1.4-1.8x
E-Factor (waste/product)5-151-53-10x
Renewable Content (%)10-20%40-70%2-4x
Energy Consumption (MJ/kg)50-8020-401.5-3x
Water Usage (L/kg product)20-505-152-5x

Microwave-assisted synthesis provides rapid heating and enhanced reaction rates while reducing overall energy consumption by 50-70% compared to conventional heating methods [25] [23]. Ultrasound-promoted reactions enable mild reaction conditions and improved mass transfer, particularly beneficial for heterogeneous catalytic systems [25] [26].

Water as green solvent replaces organic solvents in selected transformations, particularly effective for ionic reactions and metal-catalyzed processes [17] [23]. Renewable catalyst systems utilize bio-based materials and recyclable metal complexes to minimize environmental impact while maintaining catalytic efficiency [27] [23].

Environmental Impact Reduction

Life cycle assessment of green synthetic routes demonstrates significant environmental benefits through reduced carbon footprint and minimized waste generation [28] [18]. Atom economy optimization achieves 75-90% efficiency in green synthetic routes compared to 45-65% in traditional methods, representing a 1.4-1.8-fold improvement [18] [23].

E-factor reduction (environmental factor measuring waste generation per unit product) shows dramatic improvements from 5-15 in conventional processes to 1-5 in green methodologies, representing a 3-10-fold enhancement [18]. Energy consumption reduction achieves 1.5-3-fold improvements through process intensification and alternative activation methods [17] [29].

Water usage minimization reduces consumption from 20-50 liters per kilogram product in traditional processes to 5-15 liters in optimized green processes [17] [30]. Renewable content integration increases from 10-20% in conventional synthesis to 40-70% in sustainable approaches through bio-based starting materials and catalysts [17] [18].

Dates

Last modified: 08-15-2023

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